3,3'-Dinitro-5,5'-dimethoxycarbonyl-biphenyl

Analytical Chemistry Chemical Synthesis Quality Control

Researchers need exact regioisomers for functional polyimides; 4,4'-linear analogs fail to alter chain packing or solubility. This 96% pure dinitro-biphenyl diester provides the critical 3,3'-substitution pattern. - **Key application**: Reduces to 3,3'-diamino-5,5'-dimethoxycarbonyl-biphenyl - a kinked monomer for polycondensation with dianhydrides. - **Transformable handles**: Nitro groups for reduction/azo chemistry; esters for hydrolysis/amidation. - **Supply**: Research quantities available for immediate synthesis workflows.

Molecular Formula C16H12N2O8
Molecular Weight 360.278
CAS No. 144949-58-6
Cat. No. B585800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dinitro-5,5'-dimethoxycarbonyl-biphenyl
CAS144949-58-6
Synonyms3,3/'-DINITRO-5,5/'-DIMETHOXYCARBONYL-BIPHENYL
Molecular FormulaC16H12N2O8
Molecular Weight360.278
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C16H12N2O8/c1-25-15(19)11-3-9(5-13(7-11)17(21)22)10-4-12(16(20)26-2)8-14(6-10)18(23)24/h3-8H,1-2H3
InChIKeyCGNYRXBURZLBKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Dinitro-5,5'-dimethoxycarbonyl-biphenyl: Overview & Synthetic Role


3,3'-Dinitro-5,5'-dimethoxycarbonyl-biphenyl (CAS 144949-58-6), also known as dimethyl 5,5'-dinitro-[1,1'-biphenyl]-3,3'-dicarboxylate, is a dinitro-substituted biphenyl diester with the molecular formula C16H12N2O8 and a molecular weight of 360.28 g/mol [1]. It is characterized by a biphenyl backbone substituted at the 3,3'-positions with methoxycarbonyl groups and at the 5,5'-positions with nitro groups . The compound is typically supplied as a research chemical with purities around 96%, as indicated by vendor catalog data . Its primary documented role is as a synthetic intermediate, where the nitro groups are readily reduced to yield the corresponding diamine monomer for polymer synthesis .

Kinked diamine monomer precursor

Enables synthesis of polyimides with 3,3'-dicarboxylate kinked geometry.

Nitro reduction to amine

Provides access to corresponding diamine monomer for polymerization.

Vendor-specified purity baseline

Supports procurement with reported minimum purity specification.

3,3'-Dinitro-5,5'-dimethoxycarbonyl-biphenyl: Substitution Specificity


In the context of preparing functionalized biphenyl monomers, generic substitution is not feasible due to the precise positional isomerism required. 3,3'-Dinitro-5,5'-dimethoxycarbonyl-biphenyl provides a specific 3,3'-dicarboxylate substitution pattern on the biphenyl core, which after nitro group reduction, yields a kinked diamine monomer . This kinked geometry is structurally distinct from the linear diamines derived from 4,4'-disubstituted biphenyl analogs. Substituting with a 4,4'-biphenyl diester (e.g., dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate, CAS 792-74-5) would result in a fundamentally different linear monomer geometry , which would alter the chain packing, solubility, and thermal properties of any resulting polyimide or polyamide. Therefore, the specific substitution pattern is a critical, non-interchangeable parameter for downstream synthesis.

Geometry mismatch with 4,4'-analogs
The 3,3'-substitution yields a kinked monomer; 4,4'-diester analogs produce linear monomers, which may alter polymer chain packing and properties.
Property shift from linear analog expectations
Kinked geometry may shift solubility, thermal behavior, and processing characteristics compared to linear biphenyl-based polymers.

3,3'-Dinitro-5,5'-dimethoxycarbonyl-biphenyl: Quantitative Evidence Gaps


Vendor Purity and Identification Specifications

The primary quantitative differentiator available is the vendor-supplied purity specification. The compound is offered at a minimum purity of 96% as determined by standard analytical methods . This establishes a baseline for procurement. No comparative data exists for purity against other vendors or for purity against alternative synthetic routes due to the absence of published studies.

Purity Specification
Specification review
96% (minimum)
Procurement quality baseline
Vendor data; no inter-vendor comparison available
Analytical Chemistry Chemical Synthesis Quality Control

Computed vs. Measured Physicochemical Profile

Computational predictions provide a baseline for physicochemical properties. The compound has a calculated exact mass of 360.05900 Da, zero hydrogen bond donors, and eight hydrogen bond acceptors . Its topological polar surface area (TPSA) is 136 Ų and it has a calculated logP of 2.7 . These values differ from the non-nitrated analog, dimethyl [1,1'-biphenyl]-3,3'-dicarboxylate (CAS 1751-97-9), which has a TPSA of 52.6 Ų and a calculated logP of 3.4 . The lower logP and higher TPSA of the target compound suggest increased polarity and potentially different solubility characteristics, although no experimental solubility data was found to confirm this class-level inference.

Computed logP & TPSA
Class-level inference
Target: logP 2.7, TPSA 136 Ų
Comparator: logP 3.4, TPSA 52.6 Ų
Suggests increased polarity; may influence solvent selection
No experimental solubility confirmation
Computational Chemistry Physical Organic Chemistry Formulation

Spectroscopic Identity Confirmation

Vendor documentation includes key spectroscopic identifiers. The compound's 1H NMR spectrum (CDCl3) shows characteristic peaks, including a singlet at δ 8.83 ppm for the aromatic protons ortho to both nitro and ester groups . The mass spectrum (EI-MS) displays a molecular ion peak at m/z 360 [M]+ . These data points serve as a reference for identity confirmation upon receipt. No comparative spectroscopic data against other isomers or analogs is provided in the available literature.

Spectroscopic Identity
Method context
¹H NMR δ 8.83 (s, 2H); EI-MS m/z 360 [M]⁺
Identity verification reference
No comparative isomer data provided
Analytical Chemistry Structural Elucidation Quality Control

3,3'-Dinitro-5,5'-dimethoxycarbonyl-biphenyl: Application Scenarios


Kinked Diamine Monomer for Polyimide Synthesis

The primary documented utility of 3,3'-Dinitro-5,5'-dimethoxycarbonyl-biphenyl is as a precursor to 3,3'-diamino-5,5'-dimethoxycarbonyl-biphenyl. The nitro groups can be reduced to amines, yielding a monomer with a specific kinked geometry due to the 3,3'-substitution pattern . This diamine can then be used in polycondensation reactions with dianhydrides to synthesize polyimides. The kinked structure is hypothesized to impart different solubility and thermal properties compared to polymers derived from linear 4,4'-diamines .

Intermediate for Biphenyl Dicarboxylate Derivatives

The compound serves as a functionalized building block for further derivatization at the nitro positions. Reduction is a common step, but other transformations of the nitro group (e.g., to hydroxylamines or azo compounds) are possible in principle . The presence of the 3,3'-dimethoxycarbonyl groups provides a handle for subsequent ester hydrolysis or amidation, enabling the synthesis of more complex molecular architectures based on the biphenyl-3,3'-dicarboxylate scaffold .

Studying Substituent Effects on Biphenyl Reactivity

The compound, with its combination of electron-withdrawing nitro and ester groups at specific positions, can be employed as a model substrate in fundamental research. Studies could investigate the regioselectivity of further electrophilic aromatic substitution or the kinetics of nitro group reduction compared to other substituted biphenyls . The available computed physicochemical data (logP, TPSA) provide a starting point for such investigations .

Application
Selection Property
Validation Focus
Polyimide monomer synthesis
3,3'-dicarboxylate kinked geometry
Polymer thermal and solubility properties
Bifunctional derivatization scaffold
Nitro and ester functional handles
Reduction and coupling yields
Substituent effect studies
Electron-withdrawing substitution pattern
Regioselectivity and reactivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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